Cas no 10359-09-8 (1,3-Dithiane,2-(4-chlorophenyl)-)

1,3-Dithiane,2-(4-chlorophenyl)- is a sulfur-containing heterocyclic compound featuring a 1,3-dithiane core substituted with a 4-chlorophenyl group at the 2-position. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for the preparation of carbonyl equivalents via umpolung chemistry. The presence of the chlorophenyl moiety enhances its utility in cross-coupling reactions and further functionalization. Its stability under various reaction conditions and compatibility with a range of reagents make it a versatile building block for pharmaceuticals, agrochemicals, and materials science applications. The compound is typically handled under inert conditions due to its sensitivity to oxidation.
1,3-Dithiane,2-(4-chlorophenyl)- structure
10359-09-8 structure
商品名:1,3-Dithiane,2-(4-chlorophenyl)-
CAS番号:10359-09-8
MF:C10H11CLS2
メガワット:230.77734
CID:164440
PubChem ID:25199

1,3-Dithiane,2-(4-chlorophenyl)- 化学的及び物理的性質

名前と識別子

    • 1,3-Dithiane,2-(4-chlorophenyl)-
    • 2-(4-chlorophenyl)-1,3-dithiane
    • 5-19-01-00463 (Beilstein Handbook Reference)
    • BRN 1310714
    • MFCD01729776
    • DMMIKGLVFJCJDY-UHFFFAOYSA-N
    • C3649
    • SCHEMBL5434824
    • 2-(p-Chlorophenyl)-m-dithiane
    • 10.14272/DMMIKGLVFJCJDY-UHFFFAOYSA-N.1
    • 10359-09-8
    • E85539
    • 1,3-Dithiane, 2-(4-chlorophenyl)-
    • doi:10.14272/DMMIKGLVFJCJDY-UHFFFAOYSA-N.1
    • 2-(4-chlorophenyl)-m-dithiane
    • DTXSID80145923
    • m-DITHIANE, 2-(p-CHLOROPHENYL)-
    • インチ: InChI=1S/C10H11ClS2/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10/h2-5,10H,1,6-7H2
    • InChIKey: DMMIKGLVFJCJDY-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC=C(C2SCCCS2)C=C1

計算された属性

  • せいみつぶんしりょう: 229.99923
  • どういたいしつりょう: 229.999
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 149
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.9
  • トポロジー分子極性表面積: 50.6A^2

じっけんとくせい

  • 密度みつど: 1.271
  • ふってん: 355.5°Cat760mmHg
  • フラッシュポイント: 158.7°C
  • 屈折率: 1.624
  • PSA: 0
  • LogP: 4.20870

1,3-Dithiane,2-(4-chlorophenyl)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB568225-5g
2-(4-Chlorophenyl)-1,3-dithiane, 98%; .
10359-09-8 98%
5g
€143.00 2024-08-02
Aaron
AR01OT34-1g
1,3-Dithiane, 2-(4-chlorophenyl)-
10359-09-8 98%
1g
$46.00 2023-12-16
eNovation Chemicals LLC
Y1244892-1g
1,3-Dithiane, 2-(4-chlorophenyl)-
10359-09-8 98%
1g
$70 2024-06-05
eNovation Chemicals LLC
Y1244892-5g
1,3-Dithiane, 2-(4-chlorophenyl)-
10359-09-8 98%
5g
$80 2025-02-28
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
C3649-1G
2-(4-Chlorophenyl)-1,3-dithiane
10359-09-8 >98.0%(GC)
1g
¥130.00 2024-04-18
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
C3649-5G
2-(4-Chlorophenyl)-1,3-dithiane
10359-09-8 >98.0%(GC)
5g
¥185.00 2024-04-18
Ambeed
A1144226-5g
2-(4-Chlorophenyl)-1,3-dithiane
10359-09-8 97%
5g
$138.0 2024-08-02
eNovation Chemicals LLC
Y1244892-5g
1,3-Dithiane, 2-(4-chlorophenyl)-
10359-09-8 98%
5g
$80 2024-06-05
abcr
AB568225-1g
2-(4-Chlorophenyl)-1,3-dithiane, 98%; .
10359-09-8 98%
1g
€60.40 2024-08-02
Aaron
AR01OT34-5g
1,3-Dithiane, 2-(4-chlorophenyl)-
10359-09-8 98%
5g
$140.00 2023-12-16

1,3-Dithiane,2-(4-chlorophenyl)- 関連文献

1,3-Dithiane,2-(4-chlorophenyl)-に関する追加情報

1,3-Dithiane,2-(4-chlorophenyl)-: A Comprehensive Overview

1,3-Dithiane,2-(4-chlorophenyl)-, also known by its CAS number CAS No. 10359-09-8, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is a member of the dithiane family, which are sulfur-containing heterocyclic compounds with a six-membered ring structure. The presence of the 4-chlorophenyl group introduces unique electronic and structural properties that make this compound particularly valuable for various applications.

The structure of 1,3-Dithiane,2-(4-chlorophenyl)- consists of a dithiane ring system with a chlorine-substituted phenyl group attached at the 2-position. This substitution pattern not only influences the compound's physical properties but also plays a crucial role in its reactivity and potential applications. Recent studies have highlighted the importance of such substituted dithianes in the development of novel materials with tailored electronic properties.

From a chemical standpoint, 1,3-Dithiane,2-(4-chlorophenyl)- exhibits interesting physical and chemical properties. Its melting point and boiling point are critical factors in determining its suitability for various industrial and laboratory applications. Additionally, the compound's solubility in different solvents has been extensively studied, providing valuable insights into its potential use in solution-based processes.

The synthesis of 1,3-Dithiane,2-(4-chlorophenyl)- involves a series of well-established organic reactions. Researchers have explored various synthetic pathways to optimize the yield and purity of this compound. Recent advancements in catalytic methods and green chemistry have further enhanced the efficiency of these synthesis routes, making them more environmentally friendly and cost-effective.

In terms of applications, 1,3-Dithiane,2-(4-chlorophenyl)- has found utility in several areas. Its electronic properties make it a promising candidate for use in organic electronics, particularly in the development of new materials for flexible electronics and optoelectronic devices. Furthermore, its unique structure has led to investigations into its potential as a precursor for more complex sulfur-containing molecules with specialized functions.

Recent research has also focused on the biological activity of 1,3-Dithiane,2-(4-chlorophenyl)-. Studies have explored its interactions with biological systems, revealing potential applications in drug discovery and medicinal chemistry. The compound's ability to modulate cellular processes has sparked interest in its use as a lead compound for developing new therapeutic agents.

The stability and reactivity of 1,3-Dithiane,2-(4-chlorophenyl)- under various conditions have been thoroughly investigated. These studies have provided valuable information about its behavior in different environments, which is essential for understanding its long-term storage requirements and handling procedures.

In conclusion, 1,3-Dithiane,2-(4-chlorophenyl)-, with its unique chemical structure and versatile properties, continues to be an area of active research. Its potential applications span across multiple disciplines, from materials science to pharmacology. As researchers uncover new insights into this compound's behavior and functionality, it is likely to play an increasingly important role in both academic and industrial settings.

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